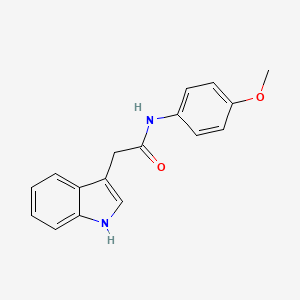
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide involves several key steps, including condensation reactions, and is characterized by physical and spectral data. For instance, Debnath & Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, highlighting the versatility of the core structure in yielding compounds with promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, Camerman et al. (2005) analyzed the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing insights into the linear and bent conformations that influence the compound's biological activities (Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving “2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide” and its derivatives include hydrolysis, oxidation, and condensation, affecting their chemical properties and potential applications. For instance, Helliwell et al. (2011) described the synthesis of a compound through reaction with hydroxylamine, showcasing the reactivity of the indole moiety (Helliwell et al., 2011).
Physical Properties Analysis
The physical properties of “2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide” derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and function. Research often includes the characterization of these properties through analytical techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to understanding the potential utility of “2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide” derivatives. Studies such as those by Al-Ostoot et al. (2020), which explored the anti-inflammatory activity of indole acetamide derivatives through in silico modeling, contribute significantly to this understanding (Al-Ostoot et al., 2020).
Applications De Recherche Scientifique
Antimicrobial Properties
- Synthesis and Evaluation : Novel derivatives of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for antimicrobial properties. Some compounds exhibited promising antibacterial and antifungal activities against pathogenic microorganisms (Debnath & Ganguly, 2015).
Anti-inflammatory Activity
- Design and Molecular Docking : Certain indole acetamide derivatives have been designed and synthesized, demonstrating anti-inflammatory activity confirmed by in silico modeling targeting cyclooxygenase domains (Al-Ostoot et al., 2020).
Catalytic Synthesis for Dye Production
- Green Synthesis : The compound has been used in the green synthesis of intermediates for azo disperse dyes production, using a novel Pd / C catalyst for hydrogenation, achieving high selectivity and good stability (Zhang Qun-feng, 2008).
Antioxidant Properties
- Synthesis and Antioxidant Evaluation : New N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and shown considerable antioxidant activity in various assays (Gopi & Dhanaraju, 2020).
Pharmaceutical Applications
- Patent Analysis : The pharmaceutical market has reflected interest in various acetamide compounds, including those with indole structures, for diverse medicinal applications such as cardiac, neuroprotective, and dermatological treatments (Habernickel, 2002).
Synthesis and Design for Antimicrobial and Antioxidant Agents
- Benzodiazepines Bearing Indole Moieties : Complex derivatives involving indole structures have been synthesized, showing potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
Marine Bacterium Derivatives
- Isolation from Marine Bacteria : Indole alkaloids, including N-(4-hydroxyphenethyl)-2-(1H-indol-3-yl)acetamide, have been isolated from marine bacteria, showing potential for various biological activities (Gang et al., 2013).
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-8-6-13(7-9-14)19-17(20)10-12-11-18-16-5-3-2-4-15(12)16/h2-9,11,18H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDSUPZEZBWJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





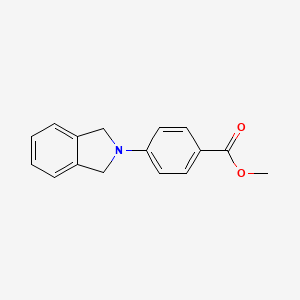

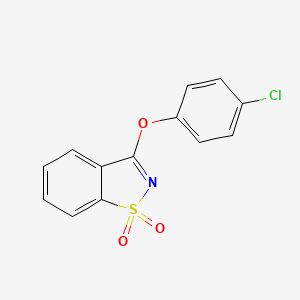
![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)
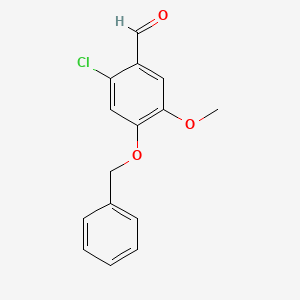
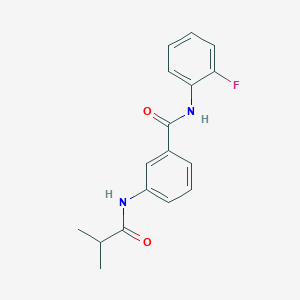
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)